This compound is classified under furan derivatives, which are cyclic compounds containing a five-membered aromatic ring with one oxygen atom. Furan derivatives are widely recognized for their diverse applications in synthetic organic chemistry and their roles as intermediates in the production of pharmaceuticals, fragrances, and other specialty chemicals.
The synthesis of 3-pentylfuran-2(5H)-one can be achieved through several methods, typically involving cyclization reactions. One common approach is the acid-catalyzed cyclization of appropriate precursors such as pentyl alcohol or related compounds. The following methods are notable:
The reaction conditions often include elevated temperatures and controlled environments to optimize yield and purity. For example, using continuous flow reactors can enhance the efficiency of the cyclization process.
The molecular structure of 3-pentylfuran-2(5H)-one features a five-membered furan ring with a pentyl group at the third carbon position and a carbonyl group at the second position. The structural formula can be represented as follows:
The InChI representation is:
3-Pentylfuran-2(5H)-one can undergo various chemical reactions:
Common reagents used in these reactions include:
3-Pentylfuran-2(5H)-one has several significant applications:
The biosynthesis of furan fatty acids (FuFAs), including derivatives of 3-pentylfuran-2(5H)-one, occurs in α-proteobacteria such as Rhodobacter sphaeroides and Rhodopseudomonas palustris. This pathway operates on pre-existing phospholipid fatty acid chains and requires two key enzymes: UfaD and UfaO. UfaD is a novel fatty acid desaturase that catalyzes the conversion of the monounsaturated intermediate (11E)-methyloctadeca-11-enoic acid (11Me-12t-18:1) into the diunsaturated fatty acid (10E,12E)-11-methyloctadeca-10,12-dienoic acid (11Me-10t,12t-18:2). This reaction introduces a second trans double bond at the Δ10 position, creating the necessary conjugated diene system for furan ring formation [1] [2] [4].
Genetic deletion studies demonstrate that ufaD mutants in R. sphaeroides completely lose the ability to produce monomethylated furan fatty acids (9M5-FuFA), confirming its essential role in the pathway. Subsequent to UfaD action, the membrane-bound oxygenase UfaO incorporates an oxygen atom into the 11Me-10t,12t-18:2 intermediate, catalyzing furan ring cyclization to yield methyl 9-(3-methyl-5-pentylfuran-2-yl) nonanoate (9M5-FuFA), a key structural analog of 3-pentylfuran-2(5H)-one [4].
Table 1: Enzymatic Reactions in Bacterial FuFA Biosynthesis
| Enzyme | Reaction Catalyzed | Substrate | Product |
|---|---|---|---|
| UfaD | Δ10 Desaturation | (11E)-methyloctadeca-11-enoic acid (11Me-12t-18:1) | (10E,12E)-11-methyloctadeca-10,12-dienoic acid (11Me-10t,12t-18:2) |
| UfaO | Furan ring cyclization | 11Me-10t,12t-18:2 phospholipid | 9-(3-methyl-5-pentylfuran-2-yl)-nonanoate (9M5-FuFA) |
| FufM | SAM-dependent methylation | 9M5-FuFA | 9-(3,4-dimethyl-5-pentylfuran-2-yl)-nonanoate (9D5-FuFA) |
The origin of the furan oxygen atom in 9M5-FuFA was elucidated through isotopic labeling experiments. When R. sphaeroides cultures were grown under ¹⁸O₂-enriched atmospheres, mass spectrometry analysis revealed incorporation of heavy oxygen (¹⁸O) into the furan ring of 9M5-FuFA. This provides direct evidence that molecular oxygen (O₂) serves as the oxygen source during furan ring formation, rather than oxygen derived from water or other cellular metabolites. The UfaO enzyme mediates this oxygen insertion, likely through a mechanism involving dioxygen-dependent diradical formation followed by cyclization [4].
Biochemical characterization indicates UfaO functions as a membrane-associated oxygenase that acts on the diunsaturated fatty acid substrate while esterified to phospholipids. This substrate positioning within the lipid bilayer facilitates controlled oxidation and prevents release of reactive intermediates. The reaction proceeds via electrophilic addition of oxygen to the conjugated diene system of 11Me-10t,12t-18:2, triggering ring closure between C10 and C13 to form the characteristic furan structure [1] [4].
S-adenosyl methionine (SAM) serves as the methyl donor for multiple steps in bacterial FuFA biosynthesis. The initial methylation is catalyzed by UfaM, a SAM-dependent methyltransferase that converts cis-vaccenic acid (18:1) to 11Me-12t-18:1. Subsequently, R. palustris employs an additional SAM-dependent methylase, FufM, which methylates the furan ring of 9M5-FuFA to produce the dimethylated derivative methyl 9-(3,4-dimethyl-5-pentylfuran-2-yl) nonanoate (9D5-FuFA) [4]. This represents the first documented bacterial pathway for dimethylated furan fatty acid synthesis.
The identification of FufM reveals enzymatic plasticity in furan ring modification across bacterial species. While R. sphaeroides produces only monomethylated 9M5-FuFA, R. palustris generates both mono- and dimethylated forms, suggesting evolutionary adaptation of FuFA structures to environmental stresses. Both methylation steps occur on fatty acid chains esterified to membrane phospholipids, indicating that the subcellular location of these modifications is tightly coupled to membrane lipid biosynthesis [3] [4].
The identification of (10E,12E)-11-methyloctadeca-10,12-dienoic acid (11Me-10t,12t-18:2) as a pathway intermediate was a breakthrough in understanding FuFA biosynthesis. This methylated diunsaturated fatty acid accumulates in ufaO mutants of R. sphaeroides, confirming its position downstream of UfaD but upstream of UfaO in the pathway. The conjugated diene system (C10=C11-C12=C13) with trans geometry at both double bonds provides the electronic configuration necessary for electrophilic cyclization into the furan ring [2] [4].
Table 2: Pathway Intermediates in Bacterial FuFA Biosynthesis
| Intermediate | Systematic Name | Structure Features | Detected Mutant |
|---|---|---|---|
| 11Me-12t-18:1 | (11E)-methyloctadeca-11-enoic acid | Methyl branch at C11; Δ12 trans double bond | ufaM⁻ |
| 11Me-10t,12t-18:2 | (10E,12E)-11-methyloctadeca-10,12-dienoic acid | Methyl branch at C11; conjugated Δ10,trans-Δ12,trans diene | ufaO⁻ |
| 9M5-FuFA | methyl 9-(3-methyl-5-pentylfuran-2-yl) nonanoate | 3-methylfuran ring at C10-C13 | WT (enhanced in ΔchrR) |
| 9D5-FuFA | methyl 9-(3,4-dimethyl-5-pentylfuran-2-yl) nonanoate | 3,4-dimethylfuran ring at C10-C13 | R. palustris WT |
The substrate channeling of intermediates from one enzyme to the next occurs without release from the phospholipid backbone, minimizing diffusion of hydrophobic intermediates and enhancing pathway efficiency. This tethering also prevents potential cytotoxicity from free fatty acid intermediates. The discovery of 11Me-10t,12t-18:2 as an intermediate suggests conserved mechanisms may exist in plants and fish where FuFAs were first identified, providing opportunities to identify homologous pathways across kingdoms [1] [4].
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